

2-Bromo-6-fluorobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-6-fluorobenzonitrile**

Cat. No.: **B1362393**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-6-fluorobenzonitrile**: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

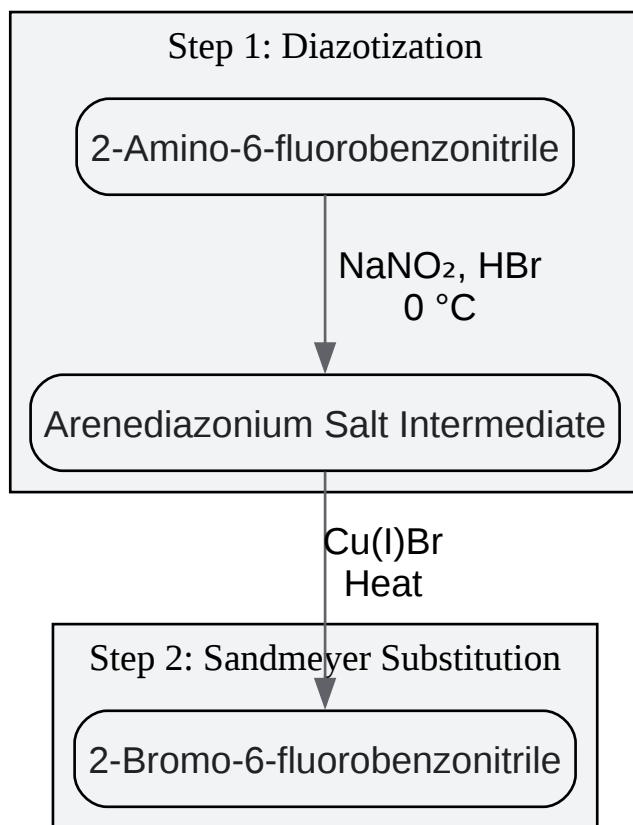
This technical guide provides a comprehensive overview of **2-bromo-6-fluorobenzonitrile**, a pivotal building block in contemporary organic synthesis and pharmaceutical development. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the compound's core physicochemical properties, synthesis methodologies, reactivity profile, and its strategic applications, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).

Core Molecular and Physical Properties

2-Bromo-6-fluorobenzonitrile (CAS No. 79544-27-7) is a halogenated aromatic nitrile whose unique substitution pattern imparts valuable reactivity and metabolic characteristics to parent molecules.^[1] The presence of ortho-bromo and fluoro substituents to the nitrile group creates a distinct electronic and steric environment, making it a versatile intermediate for complex molecular architectures.^{[2][3]}

The molecular formula of **2-bromo-6-fluorobenzonitrile** is C_7H_3BrFN , and it has a molecular weight of 200.01 g/mol .^{[4][5]} It typically appears as a white to light yellow or orange crystalline solid.^{[2][5]}

Table 1: Physicochemical Properties of **2-Bromo-6-fluorobenzonitrile**


Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ BrFN	[4][6]
Molecular Weight	200.01 g/mol	[2][6]
CAS Number	79544-27-7	[4][7]
IUPAC Name	2-bromo-6-fluorobenzonitrile	[6]
Appearance	White to light yellow/orange powder/crystal	[2]
Melting Point	58-63 °C	[2][3][7]
Boiling Point	254.6 ± 25.0 °C at 760 mmHg	[3][7]
Topological Polar Surface Area	23.8 Å ²	[5][6]

Synthesis and Mechanistic Rationale

The primary and most reliable route for synthesizing **2-bromo-6-fluorobenzonitrile** is via the Sandmeyer reaction, starting from 2-amino-6-fluorobenzonitrile. This classic transformation provides a high-yielding and scalable method for the introduction of the bromine atom.

The Sandmeyer Reaction Pathway

The conversion involves two critical stages: the diazotization of the primary aromatic amine followed by the copper(I) bromide-mediated substitution of the diazonium group.

[Click to download full resolution via product page](#)

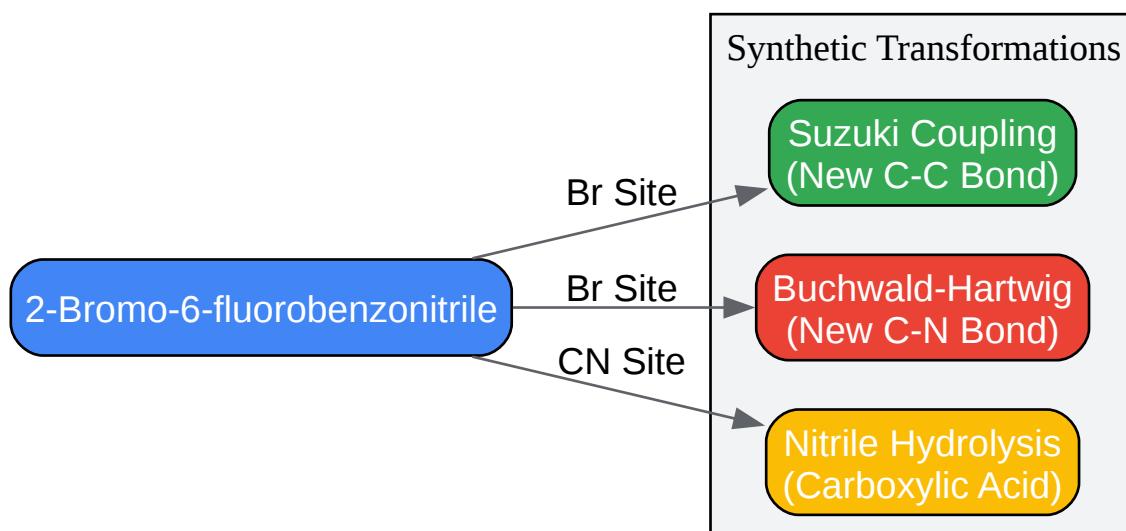
Caption: Workflow for the Sandmeyer synthesis of **2-bromo-6-fluorobenzonitrile**.

Causality of Experimental Choices:

- **Diazotization at 0 °C:** The reaction of the primary amine with nitrous acid (formed in situ from sodium nitrite and a strong acid like HBr) is performed at low temperatures. This is crucial because the resulting arenediazonium salt is thermally unstable and can decompose prematurely, leading to side products and reduced yield.
- **Use of Copper(I) Bromide:** Cu(I)Br acts as a catalyst. The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt, generating a highly reactive aryl radical and nitrogen gas. The aryl radical then abstracts a bromide atom from the resulting Cu(II)Br₂ complex to form the final product and regenerate the Cu(I) catalyst. This catalytic cycle ensures high efficiency and specificity for the bromide substitution.^[3]

Detailed Experimental Protocol: Sandmeyer Synthesis[9][10]

This protocol is a self-validating system designed for reproducibility and high yield.


- Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-6-fluorobenzonitrile (1.0 eq) in 1,4-dioxane. Add 48% hydrobromic acid (HBr) and cool the mixture to 0 °C in an ice-water bath with vigorous stirring.
- Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.15 eq) in water. Add this solution dropwise to the reaction mixture over 1.5 hours, ensuring the internal temperature remains at or below 5 °C. Stir the resulting mixture at 0 °C for an additional 1.5 hours.
- Copper-Catalyzed Substitution: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 3.0 eq) in 48% HBr and cool it to 0 °C. Pour the previously prepared diazonium salt solution into the CuBr solution.
- Reaction Completion & Workup: Stir the mixture at 0 °C for 15 minutes, then heat to 50 °C for 20 minutes to ensure complete evolution of N₂ gas. Cool the reaction to room temperature.
- Extraction: Dilute the mixture with a significant volume of water and extract the product into an organic solvent such as ethyl acetate (2x).
- Purification: Wash the combined organic layers sequentially with 10% aqueous ammonia solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- Final Product: Purify the resulting crude oil via column chromatography on silica gel to yield **2-bromo-6-fluorobenzonitrile** as a white solid (typical yield: ~70%).[8][9]

Reactivity and Applications in Drug Development

The unique arrangement of substituents in **2-bromo-6-fluorobenzonitrile** makes it a cornerstone intermediate for introducing fluorinated aromatic rings into drug candidates.[1]

Strategic Importance of Substituents

- Fluorine Atom: The highly electronegative fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[2] In drug design, fluorine substitution is a well-established strategy to enhance binding affinity to target proteins and improve pharmacokinetic profiles.[1]
- Bromine Atom: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the construction of complex bi-aryl structures or the introduction of nitrogen and oxygen nucleophiles.[1][2]
- Nitrile Group: The nitrile (cyano) group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring.[3] It can also be readily transformed into other critical functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), adding further synthetic flexibility.[1]

[Click to download full resolution via product page](#)

Caption: Key reaction sites on **2-bromo-6-fluorobenzonitrile**.

Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[2] Its structure is a recurring motif in molecules designed to target a wide range of biological pathways. Researchers leverage this

building block to rapidly generate libraries of novel compounds for drug discovery programs targeting oncology, infectious diseases, and neurological disorders.[1] Beyond pharmaceuticals, it is also used in the formulation of agrochemicals and in materials science for creating specialty polymers with enhanced thermal stability.[2][3]

Safety and Handling

2-Bromo-6-fluorobenzonitrile is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[3] [10]

- Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[10] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[6][11]
- GHS Hazard Statements: H302, H315, H319, H335.[6][7]
- Precautionary Measures: Avoid breathing dust, fume, or vapors. Wash hands and skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[10] Store in a cool, dry, and locked-up place.[10]

In case of exposure, follow standard first aid measures and consult a physician, providing them with the Safety Data Sheet (SDS).[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]

- 6. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [sigmaaldrich.com]
- 8. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [chemicalbook.com]
- 9. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemical-label.com [chemical-label.com]
- To cite this document: BenchChem. [2-Bromo-6-fluorobenzonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362393#2-bromo-6-fluorobenzonitrile-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com